molecular formula C21H21Cl2NO4 B4307967 3-[4-(cyclopentyloxy)phenyl]-3-[(2,5-dichlorobenzoyl)amino]propanoic acid

3-[4-(cyclopentyloxy)phenyl]-3-[(2,5-dichlorobenzoyl)amino]propanoic acid

Cat. No.: B4307967
M. Wt: 422.3 g/mol
InChI Key: GCXBAQOKJFLUBA-UHFFFAOYSA-N
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Description

3-[4-(cyclopentyloxy)phenyl]-3-[(2,5-dichlorobenzoyl)amino]propanoic acid is a synthetic organic compound characterized by its unique structural features It contains a cyclopentyloxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety through an amide linkage with a 2,5-dichlorobenzoyl group

Properties

IUPAC Name

3-(4-cyclopentyloxyphenyl)-3-[(2,5-dichlorobenzoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2NO4/c22-14-7-10-18(23)17(11-14)21(27)24-19(12-20(25)26)13-5-8-16(9-6-13)28-15-3-1-2-4-15/h5-11,15,19H,1-4,12H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXBAQOKJFLUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(CC(=O)O)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(cyclopentyloxy)phenyl]-3-[(2,5-dichlorobenzoyl)amino]propanoic acid typically involves multiple steps:

    Formation of the cyclopentyloxyphenyl intermediate: This step involves the reaction of cyclopentanol with 4-bromophenol in the presence of a base such as potassium carbonate, yielding 4-(cyclopentyloxy)phenol.

    Introduction of the 2,5-dichlorobenzoyl group: The intermediate is then reacted with 2,5-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the corresponding amide.

    Formation of the final product: The amide intermediate is then coupled with a propanoic acid derivative under suitable conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[4-(cyclopentyloxy)phenyl]-3-[(2,5-dichlorobenzoyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or bromo derivatives of the original compound.

Scientific Research Applications

3-[4-(cyclopentyloxy)phenyl]-3-[(2,5-dichlorobenzoyl)amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[4-(cyclopentyloxy)phenyl]-3-[(2,5-dichlorobenzoyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide linkage and aromatic rings allow it to form hydrogen bonds and π-π interactions with target molecules, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(methoxy)phenyl]-3-[(2,5-dichlorobenzoyl)amino]propanoic acid: Similar structure but with a methoxy group instead of a cyclopentyloxy group.

    3-[4-(ethoxy)phenyl]-3-[(2,5-dichlorobenzoyl)amino]propanoic acid: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.

Uniqueness

The presence of the cyclopentyloxy group in 3-[4-(cyclopentyloxy)phenyl]-3-[(2,5-dichlorobenzoyl)amino]propanoic acid imparts unique steric and electronic properties, potentially enhancing its binding affinity and specificity for certain targets compared to its analogs with methoxy or ethoxy groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(cyclopentyloxy)phenyl]-3-[(2,5-dichlorobenzoyl)amino]propanoic acid
Reactant of Route 2
3-[4-(cyclopentyloxy)phenyl]-3-[(2,5-dichlorobenzoyl)amino]propanoic acid

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